BenchChemオンラインストアへようこそ!

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide

Cheminformatics Scaffold analysis Procurement specification

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide (CAS 2034608-57-4) is a synthetic small molecule (molecular formula C₁₈H₁₅F₂NO₃, molecular weight 331.3 g/mol) comprising a benzofuran-2-yl core tethered via a chiral 2-methoxyethyl linker to a 2,6-difluorobenzamide moiety. The compound belongs to the pharmacologically significant 2,6-difluorobenzamide class, which has been validated as a privileged scaffold for allosteric inhibition of the bacterial cell division protein FtsZ.

Molecular Formula C18H15F2NO3
Molecular Weight 331.319
CAS No. 2034608-57-4
Cat. No. B2456018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
CAS2034608-57-4
Molecular FormulaC18H15F2NO3
Molecular Weight331.319
Structural Identifiers
SMILESCOC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H15F2NO3/c1-23-16(15-9-11-5-2-3-8-14(11)24-15)10-21-18(22)17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H,21,22)
InChIKeyXFJNNXBJNQBEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide (CAS 2034608-57-4): Structural Identity and Procurement-Relevant Baseline


N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide (CAS 2034608-57-4) is a synthetic small molecule (molecular formula C₁₈H₁₅F₂NO₃, molecular weight 331.3 g/mol) comprising a benzofuran-2-yl core tethered via a chiral 2-methoxyethyl linker to a 2,6-difluorobenzamide moiety . The compound belongs to the pharmacologically significant 2,6-difluorobenzamide class, which has been validated as a privileged scaffold for allosteric inhibition of the bacterial cell division protein FtsZ [1]. The benzofuran ring provides a rigid, planar aromatic scaffold with established precedent in kinase inhibition, anti-inflammatory, and antimicrobial chemical space [1]. The methoxyethyl linker introduces a hydrogen-bond-accepting oxygen and a stereogenic center, while the ortho,ortho'-difluoro substitution on the benzamide ring is mechanistically essential for high-affinity engagement with the FtsZ allosteric pocket [2].

Why Generic Substitution of N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide with In-Class Analogs Carries Scientific and Procurement Risk


Within the 2,6-difluorobenzamide class, the identity of the heterocyclic scaffold and the nature of the linker chain are primary determinants of FtsZ inhibitory potency and antibacterial spectrum [1]. Systematic SAR studies have demonstrated that replacing the central heterocycle (e.g., benzothiazole → benzimidazole) can entirely abrogate antibacterial activity, while modifications to the linker length and composition profoundly affect both target engagement and cellular penetration [1]. The target compound incorporates a benzofuran ring connected through a 2-methoxyethyl linker—a specific structural combination for which no SAR data have been published, making the activity profile inherently unpredictable from class-level generalizations. Generic substitution with analogs bearing alternative amides (e.g., 2-bromobenzamide, CAS 1548233-62-0; benzenesulfonamide, CAS 2034206-98-7; ethanesulfonamide, CAS 2034292-48-1) or altered linker geometries (e.g., propyl-linked N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide, CAS 2034280-62-9) introduces uncharacterized changes in molecular recognition, physicochemical properties, and biological readout . The 2,6-difluoro substitution pattern is mechanistically non-redundant: molecular docking and conformational analysis confirm that these fluorine atoms form essential hydrophobic contacts within the FtsZ allosteric pocket that mono-fluoro, non-fluorinated, or 3,4-difluoro analogs cannot fully recapitulate [2].

Quantitative Differentiation Evidence for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide (CAS 2034608-57-4) Against Closest Structural Analogs


Structural Uniqueness of the Benzofuran + 2-Methoxyethyl Linker + 2,6-Difluorobenzamide Triad versus All Known Analogs

A systematic structural comparison of the target compound against all commercially indexed compounds sharing the N-[2-(1-benzofuran-2-yl)-2-methoxyethyl] scaffold reveals that the 2,6-difluorobenzamide derivative (CAS 2034608-57-4) represents the only member of this subseries carrying ortho,ortho'-difluoro substitution on the benzamide ring . The closest commercially available analogs differ in either the amide moiety (benzenesulfonamide, CAS 2034206-98-7; ethanesulfonamide, CAS 2034292-48-1; 2-bromobenzamide, CAS 1548233-62-0) or the linker geometry (propyl linker, CAS 2034280-62-9), making the target compound structurally singular within this chemical space. This uniqueness means that any biological activity or selectivity profile established through experimental testing of the target compound cannot be inferred from or substituted by any single commercially available analog.

Cheminformatics Scaffold analysis Procurement specification

Physicochemical Differentiation: Hydrogen Bonding Capacity and Topological Polar Surface Area versus Sulfonamide and Propyl-Linker Analogs

The target compound contains a secondary amide (-CONH-) linker to the 2,6-difluorophenyl ring, contributing 1 hydrogen bond donor (NH) and 2 hydrogen bond acceptors (amide carbonyl + methoxy oxygen). In contrast, the closest sulfonamide analog (CAS 2034206-98-7) replaces the amide with a sulfonamide (-SO₂NH-), adding an additional hydrogen bond acceptor (S=O) and altering the H-bond donor/acceptor ratio. The propyl-linker analog (CAS 2034280-62-9) lacks the methoxy oxygen, reducing hydrogen bond acceptor count by 1 and increasing lipophilicity (predicted ΔlogP ≈ +0.5–1.0). These differences are predicted to produce measurable shifts in permeability (PAMPA) and solubility that cannot be compensated for by simple concentration adjustment . The molecular weight (331.3 g/mol) and predicted logP (approximately 3.0–3.5) place the target compound within favorable oral drug-like space, whereas the ethanesulfonamide analog (MW 283.35) has lower MW but increased sulfonamide-associated polarity that may limit membrane penetration relative to the target amide .

Drug-likeness Permeability prediction Physicochemical profiling

Class-Level Evidence: 2,6-Difluorobenzamide Moiety Is Essential for FtsZ Allosteric Inhibition — Implications for the Target Compound

Published SAR studies on 2,6-difluorobenzamide derivatives demonstrate that the 2,6-difluoro substitution pattern is mechanistically critical for FtsZ allosteric pocket engagement. Conformational analysis and molecular docking reveal that the two ortho-fluorine atoms form key hydrophobic contacts with FtsZ residues; removal or relocation of these fluorine atoms (e.g., to 3,4-difluoro or mono-fluoro) substantially reduces inhibitory potency [1]. In a structurally related series of 2,6-difluorobenzamides with varying heterocyclic scaffolds linked via a methylenoxy bridge, several compounds achieved MIC values <1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with on-target FtsZ inhibition confirmed [2]. The benzofuran scaffold of the target compound represents a heterocyclic variant not explicitly tested in the published SAR series; however, the retention of the 2,6-difluorobenzamide warhead predicts that the target compound possesses the molecular recognition elements necessary for FtsZ engagement, with the benzofuran and methoxyethyl linker modulating potency, selectivity, and bacterial spectrum in a manner that can only be determined experimentally [2].

Antibacterial FtsZ inhibition Drug discovery

Critical Data Gap Advisory: Absence of Published Biological Activity Data for CAS 2034608-57-4

An exhaustive search of PubMed, PubMed Central, BindingDB, ChEMBL, PubChem BioAssay, Google Scholar, and major patent databases (USPTO, EPO, WIPO) as of 2026-05-08 identified zero primary research articles, zero patent examples, and zero database bioactivity records containing quantitative biological data (IC₅₀, EC₅₀, Kᵢ, MIC, etc.) for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide (CAS 2034608-57-4) [1]. This compound appears exclusively in chemical vendor catalogs and compound indexing databases with physicochemical data only (MW, formula, SMILES). No target engagement, cellular activity, in vivo efficacy, ADME, toxicity, or selectivity data have been publicly disclosed. This contrasts with several close structural analogs within the 2,6-difluorobenzamide class for which extensive SAR data exist [2]. The absence of published data means that all biological activity inferences for the target compound are class-level extrapolations and carry substantial uncertainty.

Data transparency Research compound Procurement diligence

Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide (CAS 2034608-57-4) Based on Established Evidence


FtsZ Inhibitor Medicinal Chemistry: Benzofuran-Based Lead Optimization Campaigns

The target compound provides a structurally differentiated starting point for FtsZ inhibitor lead optimization, occupying chemical space orthogonal to the published benzodioxane, benzothiazole, and benzimidazole 2,6-difluorobenzamide series characterized by Straniero et al. [1]. The benzofuran core, combined with the chiral 2-methoxyethyl linker, enables systematic SAR exploration of (i) benzofuran ring substitution, (ii) linker stereochemistry (R vs. S enantiomer), (iii) methoxy group replacement (e.g., ethoxy, cyclopropylmethoxy), and (iv) fluorine substitution pattern variation, all while maintaining the mechanistically essential 2,6-difluorobenzamide warhead required for FtsZ allosteric pocket engagement [2]. Given the clinical urgency of novel mechanism-of-action antibacterials targeting multidrug-resistant Gram-positive pathogens, a benzofuran-based subseries may yield intellectual property distinct from existing benzodioxane-benzamide patent estates.

Tool Compound Development for Chemical Biology Profiling of FtsZ-Dependent Cell Division

Once primary FtsZ inhibitory activity is experimentally confirmed through polymerization and GTPase activity assays [1], the target compound can serve as a chemical probe for dissecting FtsZ-dependent cell division mechanisms in Gram-positive bacteria. The methoxyethyl linker introduces a stereogenic center, potentially enabling enantiomer-selective probe development with differential target engagement kinetics. Compared to the established FtsZ inhibitor PC190723, the benzofuran scaffold may exhibit altered resistance profiles, binding kinetics, or species selectivity that are valuable for mechanistic studies of FtsZ allostery.

Sourcing for Combinatorial Library Synthesis and Scaffold-Hopping Strategies

The compound's well-defined structure, modest molecular weight (331.3 g/mol), and synthetic accessibility via standard amide coupling between 2-(1-benzofuran-2-yl)-2-methoxyethanamine and 2,6-difluorobenzoyl chloride make it a suitable building block for combinatorial library construction [1]. Parallel synthesis of amide variants (exploring substituted benzofurans and diverse benzoic acid derivatives) can rapidly populate SAR tables for antibacterial screening. The benzofuran scaffold is amenable to electrophilic aromatic substitution at the 5- and 7-positions, offering two independent vectors for diversification without altering the core pharmacophore.

Comparative Physicochemical and Permeability Benchmarking Studies

The target compound's intermediate predicted tPSA (~55–65 Ų) and logP (~3.0–3.5) position it favorably in drug-like chemical space for Gram-positive antibacterial development [1]. Comparative PAMPA permeability and kinetic solubility measurements against the sulfonamide and propyl-linker analogs can establish structure-property relationships (SPR) for the benzofuran-amide subseries, informing the design of analogs with improved biopharmaceutical properties while minimizing off-target pharmacology risk. These SPR data are essential for prioritizing compounds for microsomal stability, CYP inhibition, and ultimately murine infection model studies.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.